molecular formula C20H22N2O3S B2450158 3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine CAS No. 895639-71-1

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine

Cat. No. B2450158
M. Wt: 370.47
InChI Key: SJPCVJNCSXEUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a benzenesulfonyl group attached at the 3-position and a diethylamine group attached at the 4-position of the quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the benzenesulfonyl and diethylamine groups attached at the 3- and 4-positions, respectively .


Chemical Reactions Analysis

Benzenesulfonyl derivatives are known to be reactive towards compounds containing N-H and O-H bonds . They are often used to prepare sulfonamides and sulfonate esters .

Scientific Research Applications

Synthesis and Anticancer Activity

  • The synthesis of tetrahydroisoquinoline derivatives, including those with modifications on the phenyl ring by introducing groups with various electronic, steric, and lipophilic properties, has shown potent cytotoxicity against breast cancer cell lines. These compounds were evaluated for their in vitro anticancer activity, highlighting the significant role of the tetrahydroisoquinoline moiety in developing potential pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial and Antifungal Activities

  • Novel quinazolinone derivatives synthesized through reactions with primary aromatic amines and heterocyclic amines have been subjected to antimicrobial activity evaluation, showing promising results against various pathogens (Habib, Hassan, & El‐Mekabaty, 2013).

Nonlinear Optical Properties

  • The synthesis, characterization, and study of the nonlinear optical absorption of quinolinium benzenesulfonate derivatives have identified some of these compounds as potential candidates for optical limiting applications. These findings contribute to the development of materials with specific optical properties for technological applications (Ruanwas et al., 2010).

Analytical Chemistry Applications

  • Derivatization techniques involving benzenesulfonyl chloride have been employed for the analysis of primary and secondary aliphatic amines in wastewater and surface water, demonstrating the utility of such compounds in enhancing the detectability of amines via gas chromatography-mass spectrometry (Sacher, Lenz, & Brauch, 1997).

Safety And Hazards

While specific safety and hazard data for this compound is not available, benzenesulfonyl chloride is known to be corrosive and harmful if swallowed .

Future Directions

The future directions for this compound would depend on its intended use. Many quinoline derivatives are being investigated for their potential use in medicinal chemistry . Additionally, new methods for the functionalization of sulfones, such as this compound, are being explored .

properties

IUPAC Name

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22(5-2)20-17-13-15(25-3)11-12-18(17)21-14-19(20)26(23,24)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCVJNCSXEUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine

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